Product packaging for Benzyl [R-(R*,S*)]-(1-carbamoyl-2-hydroxypropyl)carbamate(Cat. No.:CAS No. 49705-98-8)

Benzyl [R-(R*,S*)]-(1-carbamoyl-2-hydroxypropyl)carbamate

Cat. No.: B554342
CAS No.: 49705-98-8
M. Wt: 252.27 g/mol
InChI Key: XYJIXTMTYOGXGG-QPUJVOFHSA-N
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Description

Contextualization within Protected Amino Acid Derivatives

Protected amino acid derivatives are fundamental reagents in chemical peptide synthesis. The inherent reactivity of amino and carboxyl groups in amino acids necessitates their temporary protection to ensure that peptide bonds form selectively between the desired amino acids in a controlled manner, preventing unwanted side reactions like self-coupling or polymerization. libretexts.orgsigmaaldrich.combachem.com The concept of using protecting groups, particularly urethane-type groups like the benzyloxycarbonyl (Z) group, was a pivotal development that enabled the controlled synthesis of peptides. total-synthesis.comwikipedia.orgthieme-connect.de Z-Thr-NH2 fits into this context as an L-threonine molecule where the alpha-amino group is protected by a Z group, and the carboxyl group is modified as an amide.

Significance of Z-Protection in Peptide Synthesis Strategies

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in the 1930s, was historically the first widely used Nα-protecting group in peptide synthesis, particularly in solution-phase methods. bachem.comtotal-synthesis.comwikipedia.orgthieme-connect.debachem.comwikipedia.org This protecting group functions by converting the basic and nucleophilic amine into a less reactive carbamate, thereby masking its reactivity during coupling reactions. total-synthesis.comwikipedia.org A significant advantage of the Z group is its ability to prevent racemization of the activated amino acid during peptide bond formation, a critical factor for synthesizing stereochemically pure peptides. wikipedia.org While the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups have become more prevalent for Nα-protection in modern solid-phase peptide synthesis (SPPS) due to their cleavage conditions, the Z group remains relevant and is sometimes used for side-chain protection or in specific solution-phase strategies. sigmaaldrich.comwikipedia.orgpeptide.com The Z group is typically removed by catalytic hydrogenation or treatment with strong acids like HBr in acetic acid or neat HF. thieme-connect.debachem.com

Role of C-Terminal Amidation in Peptide Design and Chemical Reactivity

Furthermore, C-terminal amidation can enhance peptide stability by increasing resistance to enzymatic degradation by carboxypeptidases, which cleave amino acids from the C-terminus. sigmaaldrich.comprotpi.chlifetein.com This increased metabolic stability is particularly important for peptide hormones and therapeutic peptides, prolonging their half-life in biological systems. jpt.comprotpi.ch Amidation can also be used to mimic the native C-terminal structure found in many naturally occurring peptides and proteins, potentially influencing their biological activity and binding affinity. sigmaaldrich.comjpt.comprotpi.chlifetein.com The presence of a C-terminal amide, as in Z-Thr-NH2, therefore impacts the chemical reactivity of the molecule, particularly in subsequent coupling reactions where the amide group is less reactive than a free carboxyl group.

Overview of Academic Research Trajectories for Z-Thr-NH2

Z-Thr-NH2 serves as a specific protected and modified amino acid building block utilized in academic research, primarily within the fields of peptide synthesis and chemical biology. Its use is often situated within studies focused on developing synthetic methodologies, exploring the structure-activity relationships of peptides, or synthesizing peptide mimetics and conjugates. Research involving Z-Thr-NH2 may investigate optimized coupling strategies for incorporating this specific derivative into peptide chains, either in solution or on solid support, considering the compatibility of the Z-protecting group and the C-terminal amide with various synthetic protocols. sigmaaldrich.comdv-expert.org

Studies might also leverage Z-Thr-NH2 to synthesize peptides with defined C-terminal amidation to explore the impact of this modification on peptide folding, stability, or interaction with biological targets. For instance, research on antimicrobial peptides has shown that C-terminal amidation can be essential for antimicrobial activity and influence hemolytic activity. nih.gov While specific detailed research findings solely focused on Z-Thr-NH2 itself are often embedded within broader studies of peptide synthesis or modification, its availability and use as a well-defined building block facilitate such investigations. lgcstandards.compeptide.comcymitquimica.com Academic research trajectories involving Z-Thr-NH2 contribute to the broader understanding of how protecting groups and terminal modifications influence the chemical synthesis and biological properties of peptides.

Chemical Properties of Z-Thr-NH2

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂O₄ sigmaaldrich.comcymitquimica.comnih.gov
Molecular Weight252.27 g/mol sigmaaldrich.comcymitquimica.comnih.gov
CAS Number49705-98-8 sigmaaldrich.compeptide.comnih.gov
PubChem CID7010574 nih.gov
IUPAC Namebenzyl (B1604629) N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamate nih.gov
SMILES StringCC@@HC@HC(N)=O sigmaaldrich.comdv-expert.org
InChI KeyPYZXYZOBPGPOFQ-SCZZXKLOSA-N sigmaaldrich.comnih.gov
FormPowder sigmaaldrich.com
Reaction SuitabilitySolution phase peptide synthesis sigmaaldrich.comdv-expert.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O4 B554342 Benzyl [R-(R*,S*)]-(1-carbamoyl-2-hydroxypropyl)carbamate CAS No. 49705-98-8

Properties

CAS No.

49705-98-8

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

[(2R,3S)-1-amino-2-benzyl-3-hydroxy-1-oxobutan-2-yl] carbamate

InChI

InChI=1S/C12H16N2O4/c1-8(15)12(10(13)16,18-11(14)17)7-9-5-3-2-4-6-9/h2-6,8,15H,7H2,1H3,(H2,13,16)(H2,14,17)/t8-,12+/m0/s1

InChI Key

XYJIXTMTYOGXGG-QPUJVOFHSA-N

Isomeric SMILES

C[C@H](C(C(=O)N)NC(=O)OCC1=CC=CC=C1)O

Canonical SMILES

CC(C(C(=O)N)NC(=O)OCC1=CC=CC=C1)O

Synonyms

Z-Thr-NH2; 49705-98-8; Z-L-threoninamide; Cbz-Thr-NH2; Carbobenzoxy-L-threonineamide; ST51037726; Cbz-L-threoninamide; Z-L-threonineamide; ZINC02391066; PubChem13626; 97232_ALDRICH; benzyloxycarbonylthreonineamide; SCHEMBL9383939; 97232_FLUKA; MolPort-003-939-988; PYZXYZOBPGPOFQ-SCZZXKLOSA-N; ACT10827; ZINC2391066; N-BenzyloxycarbonylL-ThreonineAmide; AKOS015840279; AKOS015916488; AM82257; AJ-35715; AK-42858; KB-119091

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Involving Z Thr Nh2

Solution-Phase Peptide Synthesis (LPPS) Approaches for Z-Thr-NH2 Derivatives

Solution-phase peptide synthesis (LPPS) involves the coupling of amino acids or peptide fragments in a homogeneous solution. While solid-phase peptide synthesis (SPPS) has become more prevalent for research and development, LPPS remains relevant for large-scale peptide production and the synthesis of short peptides. wikipedia.org Z-Thr-NH2 can be utilized in LPPS for the stepwise elongation of a peptide chain or as a pre-synthesized fragment in segment condensation.

Optimization of Coupling Reactions for Z-Thr-NH2 Incorporation

The formation of a peptide bond between the carboxyl group of one amino acid (or peptide) and the amino group of another requires activation of the carboxyl component. Various coupling reagents are employed in solution-phase synthesis to facilitate this process and minimize undesirable side reactions. mdpi.comekb.eg When incorporating Z-Thr-NH2, the free amino group of Z-Thr-NH2 acts as the nucleophile, reacting with the activated carboxyl group of the preceding protected amino acid or peptide.

Optimization of coupling reactions for Z-Thr-NH2 incorporation involves selecting appropriate coupling reagents, solvents, bases, and reaction conditions to maximize yield and purity while minimizing side reactions such as racemization and byproduct formation. Common coupling reagents used in solution-phase peptide synthesis include carbodiimides (e.g., DCC, DIC, EDC), active esters, mixed anhydrides, and phosphonium (B103445) or uronium salts (e.g., HATU, HBTU). mdpi.comekb.eggrowingscience.comresearchgate.net

While specific detailed research findings on the optimization of coupling reactions specifically for Z-Thr-NH2 incorporation in LPPS were not extensively detailed in the search results, general principles of peptide coupling optimization apply. Factors such as the nature of the coupling reagent, the solvent system (e.g., DMF, DCM, ethyl acetate), the presence and type of base (e.g., DIPEA, NMM), and temperature and reaction time are crucial for efficient coupling. growingscience.comresearchgate.netchemrxiv.org The choice of coupling reagent can significantly impact reaction efficiency and the level of racemization. mdpi.com

Strategies for Z-Protecting Group Removal via Hydrogenation and Other Methods

The benzyloxycarbonyl (Z or Cbz) group is a commonly used Nα-protecting group in peptide synthesis. masterorganicchemistry.comug.edu.pl It is typically removed to allow for the elongation of the peptide chain or to obtain the final deprotected peptide. The favored method for Z-group removal is catalytic hydrogenation. masterorganicchemistry.comrsc.orgwiley-vch.dethieme-connect.de

Catalytic Hydrogenation: This method involves treating the Z-protected peptide derivative with hydrogen gas in the presence of a catalyst, typically palladium on carbon (Pd/C). masterorganicchemistry.comrsc.orgthieme-connect.deorganic-chemistry.org The reaction proceeds at room temperature and atmospheric pressure and is generally mild, leaving peptide bonds and various side-chain protecting groups unaffected. masterorganicchemistry.comrsc.orgthieme-connect.de The byproducts, toluene (B28343) and carbon dioxide, are relatively harmless and easily removed. thieme-connect.de

Procedure: A typical procedure involves dissolving the Z-protected peptide in a suitable solvent (e.g., ethyl acetate, methanol (B129727), or mixtures thereof), adding Pd/C, and stirring under a hydrogen atmosphere. rsc.org The reaction mixture is then filtered to remove the catalyst, and the solvent is evaporated to obtain the deprotected product. rsc.org

Optimization: Factors influencing the efficiency of catalytic hydrogenation include the solvent system, catalyst loading, hydrogen pressure, and reaction time. rsc.org While Pd/C is common, other catalysts like Pd/Ni or Pd/Rh can also be used. organic-chemistry.org

Side Reactions: While generally mild, catalytic hydrogenation can potentially lead to the reduction of other functional groups or cleavage of other protecting groups if not carefully controlled. organic-chemistry.org

Other Methods for Z-Protecting Group Removal: While hydrogenation is the most common method, the Z group can also be removed by acidolysis using strong acids like HBr in acetic acid, TFA at high temperatures, TFA-thioanisole, liquid HF, or BBr3. ug.edu.plwiley-vch.de However, these acidic conditions are generally harsher and may affect other acid-sensitive functional groups or peptide bonds. ug.edu.plwiley-vch.de Nucleophilic deprotection protocols using reagents like 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) have also been reported for Cbz-protected amines, offering an alternative for substrates with sensitive functionalities. organic-chemistry.org

Minimization of Racemization During Solution-Phase Coupling of Threonine Units

Racemization, the conversion of a chiral amino acid from one enantiomeric form to the other, is a significant concern in peptide synthesis, as it can lead to the formation of diastereomers that are difficult to separate and can negatively impact the biological activity of the peptide. mdpi.compeptide.combibliomed.org Threonine, like other amino acids with a chiral α-carbon, is susceptible to racemization during the coupling step, particularly under basic conditions or with certain activating reagents. mdpi.compeptide.com

The primary mechanism for racemization in peptide synthesis involves the formation of an oxazol-5(4H)-one intermediate. mdpi.comthieme-connect.depeptide.combibliomed.org This occurs when the activated carboxyl group of an N-protected amino acid or peptide undergoes intramolecular cyclization, followed by tautomerization of the resulting oxazolone (B7731731). mdpi.comthieme-connect.depeptide.combibliomed.org The α-proton becomes acidic due to the electron-withdrawing effect of the activated carbonyl and the adjacent N-acyl group, allowing for its abstraction by a base and the formation of a carbanion that can be reprotonated on either face, leading to epimerization. mdpi.compeptide.combibliomed.org

Strategies to minimize racemization during the solution-phase coupling of threonine units (or Z-Thr-NH2 as the amine component) include:

Choice of Coupling Reagent: Some coupling reagents are known to cause less racemization than others. For example, the azide (B81097) method is traditionally associated with minimal racemization during segment condensation. doi.org Coupling agents like HATU/HOAt have also been reported to suppress epimerization by inducing hydrogen bonding that hinders oxazolone formation. mdpi.com

Use of Additives: Additives such as HOBt, HOAt, or 6-Cl-HOBt are commonly used in coupling reactions to suppress racemization by forming more reactive and less racemization-prone active esters. mdpi.compeptide.com OxymaPure and Oxyma-B have also shown effectiveness as racemization suppressors. mdpi.com

Reaction Conditions: Controlling the reaction temperature, solvent, and the strength and concentration of the base can influence the degree of racemization. mdpi.compeptide.com Using milder conditions and minimizing the reaction time can help.

Amino Protecting Group: The nature of the Nα-protecting group can also influence the tendency for oxazolone formation and thus racemization. thieme-connect.de

Segment Condensation Strategy: While segment condensation can be prone to racemization at the C-terminus of the activated fragment, careful selection of coupling methods can mitigate this. doi.org

While specific data on racemization control specifically for Z-Thr-NH2 coupling in solution phase was not found, the general principles and methods for minimizing racemization in peptide synthesis, as described in the search results, are applicable.

Segment Condensation Methodologies Utilizing Z-Thr-NH2 as a Fragment

In this methodology, a protected peptide segment with a free carboxyl terminus is coupled with Z-Thr-NH2, which has a free amino terminus. The Z group on the threonine amide provides Nα-protection for this C-terminal residue of the growing chain, and the amide at the C-terminus of threonine is the desired C-terminal functionality.

Key considerations for segment condensation utilizing Z-Thr-NH2 would include:

Synthesis of the N-terminal Fragment: The protected peptide fragment to be coupled with Z-Thr-NH2 needs to be synthesized separately, typically using stepwise LPPS or SPPS, ensuring a free carboxyl group at its C-terminus.

Activation of the Carboxyl Group: The carboxyl group of the N-terminal peptide fragment must be activated using suitable coupling reagents to react with the amino group of Z-Thr-NH2. mdpi.comekb.eggrowingscience.comresearchgate.net

Minimization of Racemization: Racemization at the C-terminus of the activated fragment is a potential issue in segment condensation. Methods to suppress racemization, such as the azide method or the use of specific coupling reagents and additives, are crucial. mdpi.comdoi.org

Solvent Selection: The choice of solvent is important to ensure the solubility of both peptide fragments and to facilitate the coupling reaction.

Purification: Purification of the resulting larger peptide fragment is necessary before further deprotection or coupling steps.

While the search results discuss segment condensation in general thieme-connect.dedoi.orgpeptide.comresearchgate.net, and mention the synthesis of a tripeptide precursor using enzyme catalysis and chemical methods with a C-terminal amide , specific detailed procedures or research findings focusing solely on the segment condensation utilizing Z-Thr-NH2 as a fragment were not explicitly found. However, the general principles of segment condensation in solution phase would apply.

Solid-Phase Peptide Synthesis (SPPS) Applications of Z-Thr-NH2 Building Blocks

Solid-phase peptide synthesis (SPPS), introduced by Merrifield, has revolutionized peptide synthesis by simplifying purification procedures and enabling the automated synthesis of peptides. wikipedia.orgpeptide.com In SPPS, the peptide chain is assembled while anchored to an insoluble solid support (resin). Z-Thr-NH2 can be incorporated into peptides synthesized via SPPS as a protected amino acid building block.

Integration of Z-Protected Threonine Amide into Fmoc and Boc SPPS Protocols

Two principal protecting group strategies are commonly used in SPPS: the Boc/Benzyl (B1604629) strategy and the Fmoc/tert-Butyl strategy. wikipedia.orgpeptide.com Z-protected amino acids are typically associated with the Boc/Benzyl strategy, where the Z group serves as a semi-permanent protecting group on certain side chains or, less commonly, on the Nα-amine in specific strategies. peptide.com However, the Z group is also compatible with the Fmoc strategy due to the orthogonality of the protecting groups. wikipedia.orgug.edu.plchempep.com

Boc/Benzyl SPPS: In the Boc/Benzyl strategy, the Nα-amino group is temporarily protected with the Boc group, which is cleaved by treatment with trifluoroacetic acid (TFA). wikipedia.orgpeptide.com Side-chain protecting groups, often benzyl-based or Z groups, are more stable to acid and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like anhydrous hydrogen fluoride (B91410) (HF) at the end of the synthesis. wikipedia.orgpeptide.com While the primary Nα-protection is Boc, a Z-protected amino acid like Z-Thr-NH2 could potentially be incorporated if the Z group is intended as a permanent or selectively cleavable protection orthogonal to the Boc strategy, or if it's part of a pre-formed fragment. The amide functionality in Z-Thr-NH2 means it would likely be used as the C-terminal residue attached to an amide-forming resin (e.g., MBHA, Rink amide resin) or introduced via amminolysis from a resin-bound ester. peptide.compeptide.com

Fmoc/tert-Butyl SPPS: The Fmoc/tert-Butyl strategy utilizes the base-labile Fmoc group for temporary Nα-protection, typically removed with piperidine. wikipedia.orgpeptide.comchempep.com Side-chain protecting groups and the linkage to the resin are acid-labile, removed by treatment with TFA at the end of the synthesis. wikipedia.orgpeptide.com The Z group is stable to the basic conditions used for Fmoc deprotection, making it compatible with the Fmoc strategy as an orthogonal protecting group for side chains or potentially for the N-terminus if a specific deprotection strategy is planned. ug.edu.plchempep.com

Integrating Z-Thr-NH2 into either SPPS protocol would involve:

Resin Selection: Choosing an appropriate resin, particularly an amide-forming resin if the C-terminal amide is desired in the final peptide. peptide.compeptide.com

Loading the First Amino Acid: If Z-Thr-NH2 is the C-terminal residue, it would be attached to the resin. However, standard SPPS protocols typically involve coupling an Nα-protected amino acid with a free carboxyl group to the resin. Since Z-Thr-NH2 has a C-terminal amide, it would likely be introduced as the final residue in a stepwise synthesis or as part of a fragment in a convergent SPPS approach.

Coupling Reactions: Coupling the incoming Nα-protected amino acid (Fmoc- or Boc-protected) to the free amino group of the resin-bound peptide chain, which would include the incorporated threonine amide unit. Standard coupling reagents used in SPPS, such as HATU, HBTU, TBTU, or carbodiimides with additives, would be employed. mdpi.compeptide.comnih.gov

Deprotection Steps: Performing the iterative Nα-deprotection steps (Fmoc removal with base or Boc removal with acid) to allow for the addition of the next amino acid. The Z group on the threonine residue (if present as a side-chain protection, though threonine's side chain is typically protected as a tert-butyl ether in Fmoc SPPS or benzyl ether in Boc SPPS) or as an N-terminal protection would remain intact during chain elongation in Fmoc SPPS. wikipedia.orgpeptide.comchempep.com

Final Cleavage and Deprotection: At the end of the synthesis, the peptide is cleaved from the resin, and side-chain protecting groups (including the Z group if used as such) are removed using an appropriate cleavage cocktail (typically TFA-based in Fmoc SPPS or HF-based in Boc SPPS). wikipedia.orgpeptide.com If the Z group on the threonine amide was at the N-terminus of the final peptide, it would need a separate deprotection step, likely catalytic hydrogenation, after cleavage from the resin. masterorganicchemistry.comrsc.orgthieme-connect.deorganic-chemistry.org

While the search results discuss the general principles of Fmoc and Boc SPPS wikipedia.orgpeptide.comchempep.com, the use of Z-protected amino acids in these strategies ug.edu.plpeptide.com, and the synthesis of peptide amides peptide.compeptide.com, specific detailed protocols for the integration of Z-Thr-NH2 as a building block within standard Fmoc or Boc SPPS protocols were not explicitly provided. However, its structure suggests it would function as a C-terminal amidated residue or as part of a pre-formed fragment.

Table 1: Properties of Z-Thr-NH2

PropertyValueSourcePubChem CID
Molecular FormulaC₁₂H₁₆N₂O₄PubChem nih.gov7010574
Molecular Weight252.27 g/mol PubChem nih.gov7010574
IUPAC Namebenzyl N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamatePubChem nih.gov7010574
SynonymsZ-Thr-NH2, N-Benzyloxycarbonyl L-Threonine AmidePubChem nih.gov7010574
CAS Number49705-98-8PubChem nih.gov7010574

Table 2: Common Coupling Reagents in Peptide Synthesis

Reagent ClassExamplesApplicationNoteSource
CarbodiimidesDCC, DIC, EDCLPPS, SPPSCan cause racemization mdpi.comekb.eggrowingscience.com
Phosphonium/UroniumHATU, HBTU, TBTU, PyBOPLPPS, SPPSEffective, can suppress racemization mdpi.comgrowingscience.comresearchgate.net
Active EstersPfp, ONSuLPPS, SPPSLess prone to racemization thieme-connect.deresearchgate.net
Mixed AnhydridesIsobutylchloroformate/NMMLPPSCan lead to racemization ekb.egthieme-connect.de

Table 3: Z-Group Deprotection Methods

MethodConditionsAdvantagesDisadvantagesSource
Catalytic HydrogenationH₂, Pd/C, Room Temperature, Various SolventsMild, selective, clean byproductsCan affect other reducible groups masterorganicchemistry.comrsc.orgthieme-connect.deorganic-chemistry.org
AcidolysisHBr/AcOH, TFA (high temp), HF, BBr₃EffectiveHarsh, can affect other functional groups/bonds ug.edu.plwiley-vch.de
Nucleophilic Cleavage2-mercaptoethanol, K₃PO₄, high tempAlternative for sensitive groupsSpecific conditions required organic-chemistry.org

Table 4: Racemization Suppression Strategies

StrategyDescriptionSource
Coupling Reagent SelectionUsing reagents known for lower racemization mdpi.comdoi.org
AdditivesAddition of HOBt, HOAt, OxymaPure, etc. mdpi.compeptide.com
Condition ControlOptimizing temperature, solvent, base mdpi.compeptide.com
Protecting Group ChoiceSelecting Nα-protection influencing oxazolone formation thieme-connect.de

Orthogonal Protecting Group Strategies in SPPS for Z-Thr-NH2 Derivatives

Solid Phase Peptide Synthesis (SPPS) relies heavily on the use of protecting groups to prevent undesired side reactions during the stepwise elongation of the peptide chain. Orthogonal protecting group strategies employ protecting groups that can be removed selectively under different chemical conditions, allowing for the controlled deprotection of specific functional groups at different stages of the synthesis.

In the context of incorporating threonine or its derivatives like Z-Thr-NH2 into peptides via SPPS, orthogonal protection is crucial, especially for the Nα-amino group and the threonine side-chain hydroxyl group. The Cbz (Z) group on Z-Thr-NH2 is an acid-labile protecting group, commonly used in Boc chemistry SPPS, although Fmoc/tBu is the more widely used orthogonal combination in modern SPPS iris-biotech.debiosynth.com. In Boc chemistry, the Boc group protects the Nα-amine and is removed by acid (e.g., TFA), while benzyl (Bzl) ethers are often used to protect the hydroxyl groups of serine and threonine, also removed by stronger acids like HF or trifluoromethanesulfonic acid (TFMSA) peptide.comresearchgate.net. This Boc/Bzl combination is considered quasi-orthogonal as both are acid-labile but can be cleaved under different acid strengths biosynth.com.

In Fmoc chemistry, the Fmoc group protects the Nα-amine and is removed by a base (e.g., piperidine), while the tert-butyl (tBu) group is commonly used to protect the side-chain hydroxyl of threonine iris-biotech.depeptide.com. The tBu group is acid-labile and typically removed during the final cleavage of the peptide from the resin using TFA iris-biotech.dedrivehq.com. This Fmoc/tBu pairing represents a widely used orthogonal strategy iris-biotech.debiosynth.com. Trityl (Trt) ethers have also been used for serine and threonine side-chain protection in Fmoc chemistry, offering selective deprotection on-resin for specific modifications like phosphorylation peptide.com.

While the Z group on Z-Thr-NH2 is acid-labile, its use in conjunction with other protecting groups in a truly orthogonal SPPS strategy would depend on the lability of the other protecting groups. For instance, an orthogonal strategy involving Z-Thr-NH2 might pair the acid-labile Z group with base-labile or other selectively removable protecting groups on other amino acid residues or for temporary Nα-protection during chain elongation if Z-Thr-NH2 is not the N-terminal residue being added. However, the provided context focuses on Z-Thr-NH2 as a compound itself, implying its potential use as a pre-protected building block, possibly at the C-terminus of a peptide synthesized as an amide.

For threonine residues within a peptide chain synthesized by SPPS, side-chain hydroxyl protection is often necessary to prevent undesired reactions such as O-acylation or dehydration nih.goviris-biotech.de. Besides tBu and Bzl, other protecting groups for the threonine hydroxyl have been explored, including the tetrahydropyranyl (Thp) group, which is acid-labile and compatible with Fmoc/tBu SPPS nih.goviris-biotech.de. Thp protection can improve the solubility of Thr-rich peptides and is removed by TFA in the presence of scavengers nih.goviris-biotech.de.

Minimal protection strategies have also been investigated, where hydroxyl side chains of serine and threonine remain unprotected throughout the synthesis in Fmoc-SPPS, aiming to reduce solvent usage and improve atom economy drivehq.com. However, this approach requires careful consideration to avoid side reactions drivehq.com.

Resin Linker Selection and its Influence on Z-Thr-NH2 Cleavage and Purity

The choice of resin and linker in SPPS is critical as it dictates how the peptide is anchored to the solid support and the conditions required for its cleavage, significantly impacting the purity of the final peptide. Since Z-Thr-NH2 is an amino acid amide, if it is intended to be the C-terminal residue of a peptide synthesized as a C-terminal amide, the resin linker must be designed to yield a C-terminal amide upon cleavage.

Commonly used resins for synthesizing C-terminal peptide amides in Fmoc-SPPS include Rink amide resin and PAL (Peptide Amide Linker) resin du.ac.in. These linkers are acid-labile, typically cleaved with TFA, which is also used to remove acid-labile side-chain protecting groups like tBu du.ac.in. The choice of linker influences the cleavage conditions and potential side reactions. For example, acid cleavage can generate reactive carbocations from certain protecting groups, which can react with sensitive amino acid residues like threonine, leading to impurities rsc.org.

The efficiency of cleavage from the resin and the purity of the released peptide are influenced by the linker stability and the cleavage cocktail composition. Incomplete cleavage or side reactions during cleavage can lead to truncated sequences or modified peptides. The use of appropriate scavengers in the cleavage cocktail is essential to capture reactive species and minimize side reactions, thereby improving peptide purity nih.govrsc.org.

While the direct incorporation of Z-Thr-NH2 as the starting amino acid on a resin for peptide elongation is less common than using an Nα-protected amino acid with a free carboxyl group, if Z-Thr-NH2 were to be attached to a resin, the linker chemistry would need to be compatible with the Cbz group and allow for its selective removal if necessary at a later stage, or be stable throughout the synthesis and cleaved under conditions that also remove the Cbz group. However, the primary use of Z-Thr-NH2 as a building block is likely in solution-phase synthesis or as a pre-formed fragment for ligation, or potentially as the final C-terminal residue loaded onto a suitable resin for amide synthesis.

Advanced Chemical Ligation Strategies with Z-Thr-NH2 Containing Peptides

Chemical ligation strategies enable the convergent assembly of larger peptides and proteins from smaller synthetic or recombinant peptide fragments. These methods are particularly valuable for synthesizing complex polypeptides that are challenging to produce by stepwise SPPS alone. If a peptide fragment contains a Z-Thr-NH2 unit, either at its terminus or internally, it could potentially be involved in chemical ligation reactions.

Native Chemical Ligation (NCL) and its Adaptations for Threonine-Containing Peptides

Native Chemical Ligation (NCL) is a widely used technique for joining unprotected peptide segments. The standard NCL reaction involves the chemoselective reaction between a peptide-α-thioester and a peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation junction rsc.org. Since NCL requires a cysteine residue at the ligation site, direct NCL cannot be applied to ligate at a threonine residue.

However, adaptations of NCL and related ligation methods have been developed to overcome the requirement for cysteine. These methods often involve the use of modified amino acids or auxiliary groups to facilitate ligation at non-cysteine sites, including serine and threonine. For instance, methods involving the conversion of serine or threonine residues into reactive species, or the use of removable auxiliary groups, have been explored to enable ligation at these sites.

One approach involves the use of N-O acyl transfer chemistry, which can be initiated at serine or threonine residues. This forms the basis of Serine/Threonine Ligation (STL) biosynth.comiris-biotech.de. While not direct NCL, STL allows for the formation of a native peptide bond at a serine or threonine site through a mechanism involving an N-O acyl shift.

Orthogonal Ligation Approaches for Peptide and Protein Assembly

Orthogonal ligation approaches involve chemical reactions that are selective for specific functional groups and are compatible with other functional groups and protecting groups present in the peptide fragments. These methods allow for the assembly of complex peptides and proteins by performing multiple ligation reactions in a defined order without interfering with each other.

While standard NCL is cysteine-specific, orthogonal ligation strategies have been developed that can be applied to peptides containing various amino acids, including threonine. These methods might involve the use of different reactive pairs or auxiliary groups that react selectively under orthogonal conditions. Examples include ligation reactions involving hydrazones, oximes, or Staudinger ligation, although their direct application to ligate at a threonine residue forming a native peptide bond might require specific adaptations or the use of threonine derivatives.

The presence of a Z-Thr-NH2 unit within a peptide fragment could influence the choice of orthogonal ligation strategy, as the Cbz group and the amide C-terminus need to be compatible with the ligation chemistry and conditions. If the Z group is still present, the ligation method must not cleave it prematurely.

Serine/Threonine Ligation (STL) Methodologies and Mechanism

Serine/Threonine Ligation (STL) is a method specifically designed for the chemical ligation of peptide fragments at serine or threonine residues, resulting in the formation of a native peptide bond biosynth.comiris-biotech.de. The mechanism of STL typically involves an N-O acyl transfer reaction.

In a common STL strategy, one peptide fragment contains a C-terminal activated ester (e.g., a thioester or an activated ester equivalent), and the other fragment has an N-terminal serine or threonine residue that has been modified to include a nucleophilic group in proximity to the α-amino group, often through the incorporation of an N-acyl auxiliary. The initial reaction involves a nucleophilic attack of the modified serine or threonine's side chain oxygen (or a group attached to it) on the activated ester, forming an ester linkage. This is followed by an intramolecular N-O acyl migration, which rearranges the ester linkage to a native amide (peptide) bond at the ligation junction biosynth.comiris-biotech.de.

For threonine ligation, the hydroxyl group plays a key role in initiating the N-O acyl transfer. The methodology often involves preparing peptide fragments with specific modifications at the ligation site. The conditions for STL, such as pH and temperature, are optimized to favor the desired ligation reaction over side reactions. STL provides a valuable tool for synthesizing peptides and proteins that contain serine or threonine at positions where ligation is desired, complementing NCL and other ligation techniques biosynth.comiris-biotech.de.

Enzymatic Synthesis and Modifications of Z-Thr-NH2 and its Oligomers

Enzymatic methods offer an alternative or complementary approach to chemical synthesis for the preparation of peptides and their modifications. Enzymes such as proteases or ligases can catalyze the formation or cleavage of peptide bonds with high specificity and under mild conditions.

While the direct enzymatic synthesis of Z-Thr-NH2 itself is less likely as it involves synthetic protecting groups, enzymes can be used to synthesize peptides containing threonine or to modify threonine residues within peptides or proteins. For example, proteases can be used in reverse (thermodynamically controlled synthesis) or under specific conditions (kinetically controlled synthesis) to form peptide bonds. However, the efficiency and specificity of enzymatic synthesis depend on the enzyme, the substrates, and the reaction conditions.

Enzymatic modifications of threonine residues include phosphorylation, glycosylation, and amidation. Kinases can catalyze the phosphorylation of the hydroxyl group of threonine in peptides and proteins. Glycosyltransferases can attach carbohydrate moieties to threonine residues. Peptidylglycine alpha-amidating monooxygenase (PAM) is an enzyme involved in the amidation of C-terminal glycine-extended peptides, but it acts on a glycine (B1666218) residue, not directly on a threonine amide like Z-Thr-NH2.

Advanced Structural Elucidation and Conformational Analysis of Z Thr Nh2

Crystallographic Studies of Z-Thr-NH2 and Related Peptide Amides

Single Crystal X-ray Diffraction Methodologies for High-Resolution Structure Determination

Single crystal X-ray diffraction involves growing a high-quality single crystal of the compound. When exposed to a beam of X-rays, the crystal diffracts the X-rays in a pattern characteristic of its electron density distribution. By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map can be generated, from which the positions of the atoms are determined, leading to a high-resolution molecular structure researchgate.netub.eduacs.orgnih.gov.

For peptide amides and protected amino acids like Z-Thr-NH2, this method allows for the precise determination of the conformation of the amino acid residue, the orientation of the protecting group (Benzyloxycarbonyl, Z), and the geometry of the amide group at the C-terminus. High-resolution data are essential for accurately locating lighter atoms, such as hydrogen atoms involved in hydrogen bonding, which play a significant role in crystal packing and supramolecular assembly iucr.org.

Analysis of Supramolecular Organization and Intermolecular Interactions in Solid State

The solid-state structure of Z-Thr-NH2 is dictated by the way individual molecules pack together in the crystal lattice. This supramolecular organization is primarily driven by intermolecular interactions, with hydrogen bonds being particularly significant in peptide and amino acid derivatives researchgate.netub.eduacs.orgnih.govresearchgate.netmdpi.comias.ac.in.

Investigation of Packing Problems and Z' Factor in Z-Thr-NH2 Crystal Structures

In crystallography, the asymmetric unit (ASU) is the smallest part of the crystal structure from which the entire crystal can be generated by symmetry operations. The Z' factor is defined as the number of crystallographically independent molecules in the asymmetric unit acs.org. For many simple organic compounds, Z' = 1, meaning there is only one unique molecule in the ASU. However, for more complex molecules like peptides and protected amino acids, it is not uncommon to observe crystal structures with Z' > 1 acs.orgresearchgate.net.

High Z' values can indicate the presence of multiple conformers of the molecule within the same crystal lattice or complex packing arrangements driven by subtle energy differences. Investigating packing problems and the Z' factor in Z-Thr-NH2 crystal structures would involve analyzing the arrangement of molecules in the ASU and the entire unit cell, identifying the different intermolecular interactions contributing to the observed packing, and potentially exploring why a higher Z' might be adopted instead of a simpler Z'=1 arrangement acs.org. Computational studies are often used in conjunction with experimental data to understand the factors influencing crystal packing and the occurrence of high Z' structures, although computational analysis of high Z' systems can be challenging researchgate.net.

Spectroscopic Techniques for Detailed Structural Research on Z-Thr-NH2

While crystallography provides solid-state structure, spectroscopic techniques offer valuable information about the structure, conformation, and dynamics of molecules in solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Stereochemistry

NMR spectroscopy is a powerful tool for elucidating the structure and conformation of organic molecules, including peptides and amino acid derivatives, in solution nih.govwikipedia.orgfrontiersin.orgrsc.orgnih.govresearchgate.netmdpi.comrsc.org. By analyzing the chemical shifts, coupling constants, and NOE (Nuclear Overhauser Effect) correlations in 1H and 13C NMR spectra, detailed information about the local electronic environment of atoms, dihedral angles, and through-space proximities can be obtained mdpi.comsemanticscholar.org.

For Z-Thr-NH2, NMR can help determine the preferred conformation of the threonine side chain, the orientation of the Z-group, and the flexibility of different parts of the molecule in a given solvent. Changes in chemical shifts under different conditions (e.g., solvent, temperature, concentration) can provide insights into intermolecular interactions and conformational equilibria in solution nih.govrsc.org. Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, are particularly useful for assigning resonances and establishing spatial relationships between atoms, aiding in conformational analysis frontiersin.org. Solid-state NMR can also provide structural information for crystalline or amorphous solid forms, complementing X-ray diffraction data researchgate.netlibretexts.orgmdpi.com.

Vibrational Spectroscopy (FT-IR, Raman) for Amide Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is highly sensitive to the functional groups present in a molecule and their local environment, making it useful for characterizing the amide bond in Z-Thr-NH2 nih.govmdpi.comnih.govacs.orgaip.org. The amide group gives rise to characteristic absorption bands in the infrared and Raman spectra, known as amide bands (Amide I, II, III, etc.) mdpi.comnih.govaip.org.

The Amide I band, primarily associated with the C=O stretching vibration of the amide group, is particularly sensitive to the conformation of the peptide backbone and hydrogen bonding interactions nih.govmdpi.comaip.org. The position and intensity of the Amide I band can provide information about the nature of the amide bond and its involvement in intermolecular interactions in both solid and solution states nih.govmdpi.comnih.gov. The Amide II band, arising from a combination of N-H bending and C-N stretching vibrations, is also characteristic mdpi.comnih.gov. By analyzing these and other vibrational modes, information about the structural features and hydrogen bonding patterns involving the amide group in Z-Thr-NH2 can be obtained nih.gov.

Advanced Mass Spectrometry for Molecular Structure and Modifications

Mass spectrometry (MS) is a powerful technique for analyzing the molecular structure and identifying modifications of chemical compounds, including protected amino acid derivatives like Z-Thr-NH2. MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural information through fragmentation analysis. thermofisher.commdpi.com

In the context of structural elucidation, high-resolution MS can accurately determine the molecular weight of the intact Z-Thr-NH2 ion, enabling the confirmation of its molecular formula. mdpi.com Tandem MS (MS/MS) experiments provide more detailed structural insights. thermofisher.commdpi.comnih.gov In MS/MS, a selected precursor ion (the intact Z-Thr-NH2 ion) is fragmented in the gas phase, and the resulting fragment ions are detected. thermofisher.comnih.gov The pattern of these fragment ions can be used to deduce the sequence and structure of the molecule. nih.gov Common fragmentation techniques include Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD). thermofisher.com

While the provided search results discuss the application of advanced MS techniques for protein and peptide analysis, including the identification of post-translational modifications and structural studies thermofisher.comnih.govresearchgate.netnih.gov, specific data on the MS fragmentation patterns or identified modifications of Z-Thr-NH2 were not found. However, the principles of MS and MS/MS are directly applicable to the structural characterization of Z-Thr-NH2. By analyzing the fragment ions generated from Z-Thr-NH2, information about the presence and location of the Z group, the threonine residue, and the amide function could be obtained. Modifications, if present on the threonine residue (such as glycosylation or phosphorylation, although less common for a simple protected amino acid amide compared to a protein), could potentially be detected by the resulting mass shifts of the intact molecule and specific fragment ions. nih.gov

Chiral Purity Assessment and Enantiomeric Excess Determination of Z-Thr-NH2

The presence of two chiral centers in the threonine residue of Z-Thr-NH2 necessitates methods for assessing its chiral purity and determining the enantiomeric and diastereomeric excess. nih.govfz-juelich.de Chiral analysis is crucial, particularly in the development and quality control of pharmaceutical and biological compounds, where different stereoisomers can exhibit distinct biological activities. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral HPLC is a widely used technique for separating and quantifying enantiomers and diastereomers. wikipedia.orgresearchgate.netdoi.org This method involves using a chiral stationary phase that interacts differently with each stereoisomer, leading to their separation as they pass through the column. fz-juelich.dewikipedia.org The differential retention allows for the detection and quantification of individual stereoisomers, thereby determining the enantiomeric excess (ee) or diastereomeric excess (de). fz-juelich.dewikipedia.org

For Z-Thr-NH2, chiral HPLC could be employed to separate the different possible stereoisomers arising from the two chiral centers in the threonine moiety. The enantiomeric excess of the desired (2S,3R) isomer (derived from L-threonine) could be determined by integrating the peaks corresponding to each stereoisomer in the chromatogram. While the search results highlight the general application of chiral HPLC for enantiomeric purity determination of various chiral compounds, including amino acid derivatives researchgate.netdoi.orgrsc.orgresearchgate.net, specific chiral HPLC methods developed or applied specifically to Z-Thr-NH2 were not detailed in the provided snippets. However, the methodology would involve selecting an appropriate chiral stationary phase and optimizing mobile phase conditions to achieve adequate separation of the stereoisomers of Z-Thr-NH2. researchgate.netresearchgate.net

NMR Spectroscopy-Based Chiral Derivatization and Analysis of Enantiomeric Excess

NMR spectroscopy is another valuable tool for determining enantiomeric excess, often in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). doi.orgnih.govopen.ac.uknih.gov Enantiomers are indistinguishable by NMR in an achiral environment because they have identical spectroscopic properties. open.ac.uk However, when reacted with a chiral derivatizing agent or analyzed in the presence of a chiral solvating agent, diastereomeric species are formed. nih.govopen.ac.uk These diastereomers have different physical and spectroscopic properties, leading to distinct signals in the NMR spectrum (e.g., different chemical shifts), which can be integrated to determine the ratio of the enantiomers in the original sample. doi.orgnih.govopen.ac.uknih.govrsc.org

For Z-Thr-NH2, which contains a primary amine function (in the amide), a chiral derivatizing agent could react with this group to form diastereomeric derivatives. Similarly, the hydroxyl group on the threonine side chain could potentially be derivatized. The Z-protected amine also presents a site for potential interaction with CSAs or reaction with CDAs after deprotection. The resulting diastereomers would exhibit different signals in the ¹H or other relevant NMR spectra (e.g., ¹³C, ¹⁹F, or ³¹P if appropriate CDAs are used). doi.orgnih.govnih.govrsc.orgsemanticscholar.org The ratio of the peak areas for the diastereomers would directly correspond to the enantiomeric ratio of Z-Thr-NH2. doi.org While the search results discuss the application of NMR with CDAs and CSAs for chiral amines and diols doi.orgnih.govopen.ac.uknih.govrsc.org, specific studies detailing the NMR-based chiral analysis of Z-Thr-NH2 were not found. However, the principles described are applicable, requiring the selection of a suitable CDA or CSA that interacts effectively with Z-Thr-NH2 to induce sufficient spectroscopic nonequivalence between the diastereomers. nih.govnih.gov

Studies on Racemization Pathways During Synthesis and Processing of Z-Thr-NH2

Racemization, the process by which a chiral compound loses its optical activity by converting one enantiomer into the other, is a critical concern during the synthesis and processing of chiral molecules like Z-Thr-NH2. google.comru.nlhighfine.comrsc.orgbachem.com Amino acid derivatives, particularly during peptide bond formation, are susceptible to racemization at the alpha-carbon. highfine.comrsc.orgbachem.com

Two primary mechanisms for racemization of amino acid derivatives during synthesis have been identified: direct alpha-proton abstraction and the formation of an oxazolone (B7731731) intermediate. highfine.comrsc.orgbachem.com The direct mechanism involves the removal of the alpha-hydrogen, leading to a planar enolate or carbanion intermediate that can be reprotonated from either face, resulting in both enantiomers. highfine.comrsc.org The oxazolone mechanism, more common during peptide coupling reactions involving activated carboxylic acids, involves intramolecular cyclization to form a reactive oxazolone ring, which is prone to racemization. highfine.comrsc.orgbachem.com

Factors influencing racemization include the activating group used for coupling, the presence and strength of bases, the solvent, temperature, and steric factors. highfine.comrsc.orgbachem.com Urethane-protected amino acids, such as those with the Z (benzyloxycarbonyl) group present in Z-Thr-NH2, are generally known to retain their optical purity better upon activation compared to other protecting groups, as the urethane (B1682113) group can suppress oxazolone formation. bachem.com However, racemization can still occur, especially under harsh conditions or in the presence of strong bases. highfine.combachem.com

While the search results discuss general racemization mechanisms of amino acids and strategies to minimize it during peptide synthesis google.comru.nlhighfine.comrsc.orgbachem.com, specific studies focused solely on the racemization pathways and their kinetics during the synthesis or processing of Z-Thr-NH2 were not found. However, based on the known mechanisms, racemization of Z-Thr-NH2 would likely involve the alpha-carbon of the threonine residue. The presence of the Z-group would be expected to offer some protection against oxazolone-mediated racemization during C-terminal activation or coupling reactions if Z-Thr-NH2 were used as a building block in peptide synthesis. bachem.com Studies on racemization would involve monitoring the stereochemical purity of Z-Thr-NH2 under various synthetic and processing conditions using techniques like chiral HPLC or NMR. wikipedia.orgdoi.org

Computational and Theoretical Investigations of Z Thr Nh2

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio approaches, are fundamental tools for calculating the electronic structure and predicting the reactivity of molecules. These calculations provide detailed information about energy levels, charge distribution, bond strengths, and vibrational frequencies, which are essential for understanding molecular properties.

Ab Initio Methods for High-Accuracy Energy and Property Calculations

Ab initio methods, derived directly from first principles without empirical parameters, are employed for high-accuracy calculations of molecular energies and properties lww.comepa.gov. While generally more computationally demanding than DFT, ab initio methods can provide a more rigorous treatment of electron correlation, leading to more accurate predictions for properties like reaction barriers and spectroscopic parameters. For Z-Thr-NH2, ab initio calculations can be used to refine the energy landscape obtained from DFT, providing more accurate relative energies of different conformers or transition states involved in its reactions. These methods are particularly valuable for obtaining benchmark data to validate results from less computationally expensive methods.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, allowing researchers to explore conformational changes, interactions with the environment, and the flexibility of molecules like Z-Thr-NH2.

Simulating Z-Thr-NH2 Behavior in Various Solvation Environments

Molecular dynamics simulations are utilized to investigate the behavior of Z-Thr-NH2 in different solvation environments, such as water or organic solvents wikipedia.orglww.com. These simulations can reveal how solvent molecules interact with the various functional groups of Z-Thr-NH2 (the Z group, threonine residue, and amide) and how these interactions influence the molecule's conformation and dynamics. Understanding solvation effects is crucial as biological and chemical reactions involving Z-Thr-NH2 often occur in solution. MD simulations can provide data on the distribution of different conformers in solution and the frequency of transitions between them.

Exploration of Intramolecular Hydrogen Bonding Networks and Torsional Barriers

A key aspect of the conformational analysis of peptides and amino acid derivatives is the study of intramolecular hydrogen bonding and torsional barriers. MD simulations and quantum mechanical calculations are used to identify and characterize the network of hydrogen bonds within Z-Thr-NH2, which significantly influences its stable conformations wikipedia.orglww.com. These studies involve analyzing the distances and angles between potential hydrogen bond donors and acceptors. Furthermore, computational methods can calculate the energy barriers associated with rotation around single bonds (torsional barriers), providing insights into the flexibility of the molecule and the ease with which it can transition between different conformations.

Mechanistic Studies of Reactions Involving Threonine Amide via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving threonine amide and its derivatives, including Z-Thr-NH2. By mapping the potential energy surface, identifying transition states, and calculating activation energies, computational methods can provide detailed insights into reaction pathways that are difficult to probe experimentally. These studies can focus on various types of reactions, such as peptide bond formation, hydrolysis of the amide group, or modifications involving the threonine side chain. Computational mechanistic studies help to understand the factors that govern reactivity, selectivity, and the influence of catalysts or the surrounding environment on the reaction course.

Investigation of Transition States and Reaction Pathways

The study of transition states and reaction pathways is fundamental to understanding how chemical reactions occur. Computational methods enable the mapping of potential energy surfaces, identifying energy minima corresponding to reactants, intermediates, and products, and locating transition states that represent energy maxima along the reaction coordinate nih.gov. Transition states are crucial for determining reaction rates and understanding selectivity. The intrinsic reaction coordinate (IRC) can be calculated to trace the minimum energy path connecting a transition state to its corresponding reactants and products nih.gov.

For a molecule like Z-Thr-NH2, theoretical investigations could explore its behavior in various chemical transformations, such as deprotection reactions, peptide coupling reactions involving its amide or protected amine functionalities, or reactions at the threonine hydroxyl group. Such studies would involve identifying plausible reaction mechanisms, calculating the structures and energies of transition states, and determining the energy barriers for each step. This would provide theoretical insights into the feasibility and potential rate-limiting steps of reactions involving Z-Thr-NH2. Although specific data for Z-Thr-NH2 is unavailable, computational studies on other amino acid derivatives and protected peptides utilize these methods to elucidate reaction mechanisms.

Role of Z-Thr-NH2 in Catalyst Interactions and Reaction Stereoselectivity

In catalyzed reactions, the interaction between the catalyst and the substrate or intermediate is critical in lowering the activation energy and influencing the reaction pathway and stereochemical outcome fluoroprobe.comnih.govnih.gov. Computational studies, particularly using DFT and QM/MM (quantum mechanics/molecular mechanics) methods, are valuable for probing these interactions fluoroprobe.comnih.gov. They can help characterize non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and electrostatic interactions, which play significant roles in substrate binding and transition state stabilization within a catalyst's environment fluoroprobe.comnih.gov.

For Z-Thr-NH2, its structure presents several potential interaction sites: the Cbz group (aromatic ring and carbonyl), the threonine backbone (amine, chiral carbons, hydroxyl), and the amide group. In the context of a catalyzed reaction where Z-Thr-NH2 might act as a substrate or a ligand component, computational studies could investigate how these functional groups interact with a catalyst. This includes exploring different binding modes and assessing the strength and nature of the interactions.

Stereoselectivity, the preferential formation of one stereoisomer over others, is often governed by the relative energies of diastereomeric transition states fluoroprobe.comnih.gov. Computational chemistry can predict stereoselectivity by calculating the energy difference between transition states leading to different stereoisomeric products fluoroprobe.comnih.gov. Factors such as steric clashes, favorable non-covalent interactions with the catalyst, and the specific conformation adopted by the molecule within the catalyst's active site all contribute to this differentiation and can be analyzed computationally fluoroprobe.com. While specific computational studies on the stereoselectivity of reactions involving Z-Thr-NH2 catalyzed by specific systems were not found, the theoretical framework exists to investigate how a chiral molecule like Z-Thr-NH2 might behave in a stereoselective transformation under catalytic control.

Z Thr Nh2 As a Building Block in Complex Peptide and Peptidomimetic Architectures

Design and Synthesis of Peptidomimetics Incorporating Threonine Amide Scaffolds

Peptidomimetics are compounds that mimic the biological activity of peptides but often possess improved properties such as enhanced metabolic stability, increased bioavailability, and modulated receptor affinity or selectivity. unipd.itnih.gov Incorporating modified amino acids or non-peptide scaffolds is a common strategy in peptidomimetic design. The Z-Thr-NH2 unit, with its protected N-terminus and C-terminal amide, serves as a useful building block for introducing a threonine-like structural element into these non-natural architectures. The presence of the Z group allows for selective deprotection and subsequent coupling reactions during synthesis.

Strategies for Non-Natural Amino Acid Incorporation Adjacent to Z-Thr-NH2

Non-natural amino acids can be incorporated to introduce various features, such as altered side chains for modified interactions, constrained backbones to influence conformation, or reactive handles for further modification. cpcscientific.comnih.gov The position adjacent to the threonine amide residue can be strategically chosen to leverage the properties of threonine, such as its hydroxyl group for potential hydrogen bonding or derivatization, or its β-carbon stereochemistry.

Influence of Z-Thr-NH2 on Conformational Constraints in Designed Architectures

Conformational flexibility is a key characteristic of linear peptides, which can impact their binding to targets and their susceptibility to degradation. researchgate.netbohrium.com Introducing conformational constraints is a common approach in peptidomimetic design to rigidify the structure and favor bioactive conformations. unipd.itresearchgate.netbohrium.com The threonine residue within Z-Thr-NH2 possesses a hydroxyl group and a methyl group on its β-carbon, which can influence the local conformation of a peptide or peptidomimetic chain through steric interactions and the potential for hydrogen bonding.

Role in Protein Engineering and Convergent Peptide Synthesis

Protein engineering aims to modify or design proteins with new or improved functions. anton-paar.comwikipedia.org Chemical synthesis, particularly convergent approaches, plays a significant role in accessing proteins and modified proteins that are difficult to produce solely through recombinant methods. uchicago.eduacs.orgscispace.com Z-Thr-NH2 can be utilized in these strategies, particularly in the synthesis of peptide segments that will be subsequently ligated.

Assembly of Larger Peptide Segments Utilizing Z-Thr-NH2 as a Ligation Site

Convergent peptide synthesis involves synthesizing smaller peptide fragments independently and then joining them together through chemical ligation. uchicago.eduacs.orgscispace.com This approach is advantageous for the synthesis of longer peptides and proteins. While Native Chemical Ligation (NCL) typically involves the reaction between a peptide thioester and an N-terminal cysteine residue, other ligation strategies have been developed. acs.orgscispace.comethz.chgoogle.com

Threonine can participate in certain ligation reactions, such as serine/threonine ligation methods that utilize salicylaldehyde (B1680747) esters and an N-terminal serine or threonine. acs.orgpnas.orgnih.gov If Z-Thr-NH2 is incorporated at the N-terminus of a peptide segment, the amide group would need to be converted or a different protecting group strategy employed to be compatible with standard NCL or related ligation methods that require a free N-amine or a specific reactive group. However, the threonine residue itself, if positioned at the N-terminus of a fragment intended for Ser/Thr ligation, could potentially serve as a ligation site after deprotection of the Z group. pnas.orgnih.gov The C-terminal amide of Z-Thr-NH2 might also be modified to introduce a reactive handle for ligation to another peptide segment. For instance, conversion of the amide to a thioester or other activated species could allow it to participate as the C-terminal component in a ligation reaction. ethz.chgoogle.com

Site-Specific Labeling and Functionalization of Peptides Containing Threonine Amide

Site-specific labeling and functionalization of peptides are crucial for studying their interactions, localization, and activity, as well as for creating functional bioconjugates like antibody-drug conjugates. thno.orgnih.govuci.edursc.orgmdpi.com The threonine residue within a peptide or peptidomimetic framework, including those incorporating Z-Thr-NH2-derived segments, offers a handle for site-specific modification through its hydroxyl group.

While the amide group at the C-terminus of Z-Thr-NH2 is less reactive than a free amine or carboxylic acid, it could potentially be modified under specific conditions or serve as a point of attachment if a suitable reactive handle is introduced. More commonly, the hydroxyl group of the threonine residue is targeted for site-specific functionalization. This can involve reactions such as esterification, ether formation, or oxidation, allowing the attachment of various probes, tags, or functional molecules. uci.edu The ability to selectively modify the threonine hydroxyl in the presence of other functional groups in a complex peptide or protein is a key aspect of site-specific functionalization strategies. The protecting groups used during synthesis, including the Z group and the terminal amide derived from Z-Thr-NH2, play a role in enabling such selective modifications.

Supramolecular Chemistry and Self-Assembly of Z-Thr-NH2 Derived Peptides

Supramolecular chemistry and self-assembly involve the spontaneous organization of molecules into ordered structures through non-covalent interactions such as hydrogen bonding, hydrophobic effects, electrostatic interactions, and van der Waals forces. researchgate.netrsc.orgacs.orgnih.gov Peptides and peptidomimetics are increasingly being explored as building blocks for creating self-assembled nanostructures with potential applications in areas like drug delivery and biomaterials. acs.orgnih.govresearchgate.netsemanticscholar.orgmdpi.com

Peptides containing threonine residues can participate in self-assembly processes, with the hydroxyl group and the amide backbone contributing to hydrogen bonding networks that drive aggregation. acs.orgnih.govmdpi.com While specific research on the self-assembly of peptides directly derived from Z-Thr-NH2 was not prominently found in the search results, the principles of peptide self-assembly suggest that peptides incorporating threonine amide could potentially form ordered structures. The C-terminal amide group provides an additional hydrogen bond donor/acceptor compared to a free acid, which could influence the self-assembly behavior. mdpi.com The Z-group, being a relatively bulky hydrophobic group, could also play a role in directing self-assembly through hydrophobic interactions or steric effects, particularly if it is retained in the final peptide construct or influences the folding and interaction of the peptide chains during assembly in aqueous environments. semanticscholar.orgmdpi.com The specific sequence context and the presence of other amino acids or modifications in the peptide would ultimately determine its self-assembly properties. mdpi.com

Peptide self-assembly is a process where peptide molecules spontaneously associate to form ordered aggregates, driven by a combination of non-covalent interactions such as hydrogen bonding, hydrophobic interactions, electrostatic forces, and π-π stacking. nih.govsigmaaldrich.comchem960.comscbt.compeptide.comfishersci.denih.gov These interactions play a crucial role in determining the structure and stability of the resulting assemblies. nih.govsigmaaldrich.comchem960.comscbt.compeptide.comfishersci.denih.gov

Peptide amphiphiles (PAs) are a class of molecules that incorporate both a hydrophobic component and a peptide sequence. The hydrophobic part, which can be an alkyl tail or an aromatic group, provides a driving force for self-assembly in aqueous environments, often leading to the formation of nanostructures like nanofibers. The peptide sequence can contribute through hydrogen bonding and electrostatic interactions, and can also present bioactive signals.

These self-assembled peptide nanostructures can further organize into three-dimensional networks capable of encapsulating large amounts of water, forming hydrogels. nih.govsigmaaldrich.comchem960.com Hydrogel formation can occur through various methods, including physical crosslinking based on non-covalent interactions or chemical crosslinking involving covalent bond formation.

The design of the peptide sequence and the nature of the hydrophobic modification significantly influence the self-assembly process, the morphology of the resulting nanostructures, and the properties of the hydrogel. chem960.com The balance of different non-covalent forces is critical in controlling the assembly pathway and the final structure. nih.govchem960.com

While the structural features of Z-Thr-NH2, possessing a hydrophobic benzyloxycarbonyl (Z) group and a peptide amide C-terminus, suggest its potential to engage in such self-assembly processes and contribute to hydrogel formation through non-covalent interactions, specific studies detailing these phenomena solely for Z-Thr-NH2 were not found in the literature consulted for this article. Research in this area often explores the effects of different peptide sequences and hydrophobic tags on self-assembly behavior and hydrogel characteristics.

Analytical Method Development and Validation for Z Thr Nh2 Research

Development of Robust Chromatographic Methods for Purity and Identity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC is a widely used technique for the analysis of pharmaceutical compounds, including peptides and their derivatives. scispace.com Method development for Z-Thr-NH2 using HPLC would typically involve selecting the appropriate mode, such as reversed-phase HPLC (RP-HPLC), which is common for compounds of diverse polarity. scispace.com Key parameters for optimization include the stationary phase (e.g., C18 column), mobile phase composition (e.g., water and acetonitrile (B52724) or methanol (B129727) with acidic or basic modifiers), gradient profile, flow rate, column temperature, and detection wavelength. scispace.comchromatographyonline.com

For compounds like Z-Thr-NH2, which contains both a protected amine (Z group) and an amide functional group, the choice of mobile phase pH is critical and can significantly impact retention and selectivity. lcms.cz For instance, using high pH mobile phases with certain columns can improve chromatographic resolution and enhance detection. UV detection is commonly employed for compounds with chromophores, such as the benzyloxycarbonyl (Z) group in Z-Thr-NH2. chromatographyonline.com Method development aims to achieve adequate separation of the target compound from potential impurities and degradation products. scispace.com

Mass Spectrometry-Based Analytical Techniques for Z-Thr-NH2 Characterization

Mass spectrometry (MS) provides crucial information about the molecular weight and structure of Z-Thr-NH2 and its related impurities. Hyphenated techniques coupling chromatography with MS are particularly powerful for comprehensive characterization. nih.govajrconline.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Characterization

Electrospray Ionization (ESI) is a soft ionization technique widely used for analyzing polar molecules like peptides and their derivatives. uvic.canih.gov ESI-MS typically produces protonated or deprotonated molecular ions, providing accurate molecular weight information. nih.govmdpi.com For Z-Thr-NH2, ESI-MS would be used to confirm its molecular weight (252.27 g/mol ) nih.gov by detecting the protonated molecule [M+H]⁺ or other adduct ions depending on the mobile phase composition. ESI-MS is valuable for identifying the target compound and for initial screening of impurities based on their molecular masses. uib.no The efficiency of ESI can be influenced by the presence of ionizable functional groups, which are present in Z-Thr-NH2. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Impurity Profiling

Tandem mass spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and the analysis of the resulting fragment ions. wikipedia.org This technique is invaluable for obtaining detailed structural information and for the identification of unknown impurities. mdpi.comwikipedia.orglcms.czarastirmax.comrsc.org By analyzing the fragmentation pattern of the Z-Thr-NH2 molecular ion, specific bonds can be identified, confirming the sequence and structure of the peptide amide. rsc.org

For impurity profiling, LC-MS/MS is a powerful tool. nih.govajrconline.org Impurities, which can arise from synthesis or degradation, can be separated chromatographically and then subjected to MS/MS analysis to elucidate their structures based on their fragmentation patterns. arastirmax.comhpst.cz This allows for the identification of related substances, such as deletion sequences or modified forms of Z-Thr-NH2. diva-portal.org High-resolution MS/MS (HRMS/MS) provides accurate mass measurements of fragment ions, significantly aiding in the determination of elemental compositions and structural elucidation. lcms.czhpst.cz

Validation of Analytical Methods for Z-Thr-NH2 Quantification and Purity

Method validation is a critical step to ensure that analytical methods are suitable for their intended purpose, providing reliable and accurate results for the quantification and purity assessment of Z-Thr-NH2. japsonline.comcipac.orgmdpi.com Validation typically involves evaluating several performance characteristics, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness. cipac.orgmdpi.com

Specificity confirms that the method can accurately measure the analyte in the presence of potential impurities, degradation products, and matrix components. japsonline.commdpi.com Linearity establishes the proportional relationship between the analyte concentration and the detector response over a defined range. cipac.orgmdpi.com Accuracy assesses how close the measured values are to the true concentration. japsonline.commdpi.com Precision evaluates the reproducibility of the results under the same conditions (repeatability) and under different conditions (intermediate precision). japsonline.commdpi.com LOD and LOQ determine the lowest concentration of the analyte that can be detected and reliably quantified, respectively. mdpi.com Robustness demonstrates the method's ability to remain unaffected by small, deliberate variations in method parameters. thermofisher.com

Validation ensures that the developed chromatographic and mass spectrometry methods for Z-Thr-NH2 are reliable for routine analysis, quality control, and research studies. japsonline.commdpi.com

Establishing Linearity, Accuracy, Precision, and Limits of Detection/Quantification

Establishing the quantitative performance characteristics of an analytical method for Z-Thr-NH2 involves evaluating its linearity, accuracy, precision, and sensitivity, typically assessed through the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) wjarr.comchromatographyonline.comelementlabsolutions.com. These parameters collectively demonstrate the method's capability to provide reliable quantitative results within a defined range.

Linearity: Linearity assesses the proportional relationship between the analyte concentration and the detector response over a specified range qbdgroup.comeuropa.eu. For Z-Thr-NH2 analysis, this is typically evaluated by preparing a series of standard solutions at different concentrations spanning the expected range of the analyte in samples qbdgroup.com. These standards are analyzed using the developed method, and a calibration curve is constructed by plotting the detector response (e.g., peak area in chromatography) against the corresponding concentrations qbdgroup.comwjarr.com. The linearity is evaluated by calculating the correlation coefficient (r or R²) and assessing the y-intercept and slope of the regression line qbdgroup.comdemarcheiso17025.com. A correlation coefficient close to 1 (typically ≥ 0.999 for assay methods) indicates good linearity chula.ac.thresearchgate.net.

Illustrative Data Table: Linearity Study for Z-Thr-NH2 Analysis

Concentration (µg/mL)Replicate 1 Peak AreaReplicate 2 Peak AreaReplicate 3 Peak AreaMean Peak Area
1.01250126512581258
5.06230628562556257
10.012480125501251512515
25.031200313503128031277
50.062350625806249062473
75.093500938209365093657
100.0124500124900124750124717

(Note: This table presents illustrative data for a hypothetical linearity study. Actual experimental data would be generated during method validation.)

A regression analysis of such data would yield the correlation coefficient, slope, and y-intercept, confirming the linear range of the method for Z-Thr-NH2 quantification.

Accuracy: Accuracy measures the closeness of agreement between the value obtained by the method and the true value or an accepted reference value qbdgroup.comelementlabsolutions.com. For Z-Thr-NH2 analysis, accuracy is typically assessed by analyzing samples (e.g., matrix blanks) spiked with known concentrations of Z-Thr-NH2 ich.orgdemarcheiso17025.com. The measured concentration is then compared to the spiked concentration, and the accuracy is expressed as the percentage recovery researchgate.netpharmanueva.com. Accuracy should be evaluated at multiple concentration levels within the established linear range qbdgroup.comchromatographyonline.com.

Illustrative Data Table: Accuracy Study for Z-Thr-NH2 Analysis

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
5.04.9599.0
25.025.30101.2
75.074.8099.7

(Note: This table presents illustrative data for a hypothetical accuracy study. Acceptance criteria for recovery are typically defined based on regulatory guidelines and the intended use of the method.)

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions wjarr.comelementlabsolutions.com. Precision can be evaluated at different levels, including repeatability (intra-assay precision, under the same operating conditions over a short interval of time) and intermediate precision (inter-assay precision, under different conditions, such as different days, analysts, or equipment) ambiopharm.comelementlabsolutions.com. Precision is usually expressed as the relative standard deviation (%RSD) of the replicate measurements demarcheiso17025.comchromatographyonline.commdpi.com.

Illustrative Data Table: Precision Study (Repeatability) for Z-Thr-NH2 Analysis

Concentration LevelReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean (µg/mL)Standard Deviation%RSD
Low4.85.14.94.930.153.0
Mid24.925.225.025.030.150.6
High75.174.675.375.000.350.5

(Note: This table presents illustrative data for a hypothetical repeatability study. Acceptance criteria for %RSD are typically defined based on regulatory guidelines and the concentration level.)

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, though not necessarily quantified with acceptable accuracy and precision qbdgroup.comwjarr.comut.ee. The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision qbdgroup.comut.ee. These limits are crucial for methods intended to detect or quantify low levels of Z-Thr-NH2, such as for impurity testing or trace analysis demarcheiso17025.com. LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or calculated from the standard deviation of the response and the slope of the calibration curve wjarr.comresearchgate.netut.ee. A typical S/N ratio of 3:1 is used for LOD, and 10:1 for LOQ wjarr.com.

Illustrative Data Table: LOD and LOQ for Z-Thr-NH2 Analysis

ParameterValue (µg/mL)Determination Method
LOD0.1Signal-to-Noise (S/N ≈ 3)
LOQ0.3Signal-to-Noise (S/N ≈ 10)

(Note: This table presents illustrative data for hypothetical LOD/LOQ values. Actual values are experimentally determined during method validation.)

Specificity and Robustness Testing in Peptide Analysis

Specificity and robustness are critical validation parameters that ensure the reliability of the analytical method for Z-Thr-NH2 in the presence of potential interferences and under minor variations in method parameters ich.orgelementlabsolutions.com.

Specificity: Specificity is the ability of the method to unequivocally assess the analyte (Z-Thr-NH2) in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components qbdgroup.comich.orgelementlabsolutions.comlabmanager.com. For peptide analysis using chromatographic methods like HPLC or LC-MS, specificity is typically demonstrated by analyzing samples containing Z-Thr-NH2 in combination with potential interfering substances elementlabsolutions.com. The method is considered specific if the peak corresponding to Z-Thr-NH2 is well-separated from other peaks and its identity can be confirmed elementlabsolutions.com. Using detectors like mass spectrometers provides a higher degree of specificity due to their ability to identify compounds based on their mass-to-charge ratio and fragmentation patterns ambiopharm.comrjptonline.orgvicihealthsciences.com. Stress studies involving forced degradation (e.g., under acidic, basic, oxidative, thermal, and photolytic conditions) are often performed to generate potential degradation products and demonstrate that the method can separate Z-Thr-NH2 from these degradants, thus showing it is stability-indicating chula.ac.thnih.gov.

Illustrative Specificity Testing Approach for Z-Thr-NH2: Analysis of:

Blank matrix.

Matrix spiked with Z-Thr-NH2.

Matrix spiked with potential impurities and related substances (if available).

Degraded samples of Z-Thr-NH2 generated under various stress conditions.

Chromatograms from these analyses are evaluated to ensure that the Z-Thr-NH2 peak is resolved from all other peaks. Peak purity analysis using techniques like Photo Diode Array (PDA) detection or mass spectrometry can further confirm the specificity by verifying that the Z-Thr-NH2 peak consists of a single component chromatographyonline.com.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters wjarr.comich.orgelementlabsolutions.com. This provides an indication of its reliability during normal usage ich.org. For the analysis of Z-Thr-NH2 by HPLC or LC-MS, typical parameters that might be varied include mobile phase composition (e.g., organic solvent ratio, buffer pH), flow rate, column temperature, and different columns of the same type or from different batches chromatographyonline.comelementlabsolutions.comlcms.cz. By introducing small variations to these parameters and observing the effect on the method's performance characteristics (e.g., retention time, peak area, resolution, tailing factor), the robustness of the method is assessed researchgate.net. If the method remains within acceptable performance limits despite these variations, it is considered robust researchgate.net. Robustness testing helps to identify parameters that require careful control during routine analysis acs.org.

Illustrative Robustness Testing Parameters for Z-Thr-NH2 HPLC Method:

Mobile phase organic content (e.g., ± 2%).

Mobile phase pH (e.g., ± 0.1 or 0.2 units).

Column temperature (e.g., ± 5°C).

Flow rate (e.g., ± 0.1 mL/min).

Different column batches or manufacturers.

The results of these studies demonstrate the suitability of the analytical method for the reliable quantification of Z-Thr-NH2 under typical operating conditions and potential minor variations.

Chemical Biology Applications and Mechanistic Studies Involving Z Thr Nh2

Z-Thr-NH2 as a Substrate Analog or Probe in Biochemical Assay Development (in vitro)

The structural features of Z-Thr-NH2, specifically the threonine residue and the amide C-terminus, allow it to mimic natural substrates for certain enzymes. This makes it useful as a substrate analog or probe in the development of in vitro biochemical assays.

Assay Development for Enzyme Activity and Mechanistic Studies of Threonine-Targeting Enzymes

Z-Thr-NH2 can be employed in the development of assays to measure the activity of enzymes that target threonine residues in peptides or proteins. By using Z-Thr-NH2 as a substrate, researchers can monitor the enzyme's catalytic activity, for instance, by detecting the cleavage of the amide bond or modifications to the threonine hydroxyl group. Such assays are crucial for understanding the kinetic parameters and reaction mechanisms of these enzymes. The Z-group can also serve as a handle for detection or modification in some assay formats.

Interrogating Enzyme-Substrate Interactions and Binding Specificity with Threonine Amide

The use of Z-Thr-NH2 allows for the investigation of how enzymes recognize and bind to threonine-containing substrates. By studying the interaction between the enzyme and Z-Thr-NH2, researchers can gain insights into the enzyme's substrate specificity and the key residues involved in the binding pocket. Modifications to the Z-group or the threonine residue in analogs of Z-Thr-NH2 can further help to map the enzyme's binding preferences.

Chemical Derivatization of Z-Thr-NH2 for Functionalization and Probes

The presence of the free amine group (after removal of the Z group or at the C-terminus amide) and the hydroxyl group on the threonine residue in Z-Thr-NH2 provides sites for chemical modification. This allows for the derivatization of Z-Thr-NH2 to create functionalized molecules and probes.

Amine-Reactive Chemistry for Labeling and Conjugation of Peptides

The primary amine group in the amide functionality of Z-Thr-NH2 is amenable to various amine-reactive chemistries. This allows for the labeling of Z-Thr-NH2 with fluorescent dyes, biotin, or other tags for use in detection or affinity studies. Furthermore, Z-Thr-NH2 can be conjugated to other molecules, such as peptides or solid supports, through this amine group, facilitating the creation of more complex probes or immobilized enzyme substrates.

Development of Bioorthogonal Handles on Z-Thr-NH2 for Advanced Applications

Z-Thr-NH2 can be modified to incorporate bioorthogonal handles. These are chemical functionalities that can react selectively with a complementary group under physiological conditions without interfering with native biological processes. Introducing bioorthogonal handles onto Z-Thr-NH2 allows for advanced applications such as its incorporation into peptides for subsequent click chemistry reactions, enabling site-specific labeling, conjugation, or immobilization in complex biological systems.

Interrogating Peptide Recognition and Processing Mechanisms (in vitro studies)

Studies on Proteolytic Cleavage Specificity of Threonine-Containing Peptides

Specific, detailed research studies that utilize Z-Thr-NH2 as a substrate or probe to investigate the proteolytic cleavage specificity of threonine-containing peptides were not identified in the conducted literature searches. While proteases are known to exhibit specificity for certain amino acid residues and sequences, and Z-Thr-NH2 contains a threonine residue, information detailing experiments where Z-Thr-NH2 was specifically employed to map or understand the substrate preferences and mechanistic details of protease activity on threonine-containing sequences was not available in the search results.

Future Perspectives and Emerging Research Directions for Z Thr Nh2

Integration with Automated Synthesis Platforms for High-Throughput Production of Z-Thr-NH2 Derivatives

The evolution of automated synthesis is set to revolutionize the production of Z-Thr-NH2 derivatives, enabling the rapid generation of compound libraries for screening and development. High-throughput (HT) platforms, which combine robotics, fluidics, and computational control, can perform repetitive synthesis steps with high precision and speed, far exceeding the capabilities of manual methods.

Autonomous flow chemistry robots, for instance, can explore thousands of reaction conditions by integrating precision pumping systems, microfluidic reactors, and real-time analytical feedback loops. This allows for rapid optimization of reaction parameters for coupling Z-Thr-NH2 with other molecules to create a vast array of derivatives. Technologies like desorption electrospray ionization (DESI) are being integrated into automated systems to achieve synthesis throughputs of approximately 45 seconds per reaction, generating picomole to nanomole quantities of products sufficient for initial biological screening. This approach consolidates synthesis, reaction screening, and even label-free bioassays into a single, seamless workflow.

The integration of Z-Thr-NH2 into these platforms would involve its use as a foundational scaffold. By reacting its free amine (after deprotection) or its threonine side-chain hydroxyl group with a diverse set of reagents in an automated fashion, researchers can generate large libraries of novel peptidomimetics and other small molecules. The data generated from screening these libraries can then be used to train machine learning algorithms, further accelerating the discovery of molecules with desired properties.

Table 1: Comparison of Automated Synthesis Technologies for Derivative Production

Technology Principle Throughput Scale Key Advantages
Automated Flow Chemistry Continuous reaction in microfluidic channels with real-time monitoring and AI-driven optimization. Very High (thousands of reactions/day) Nanoliter to Milliliter Rapid optimization, precise control over reaction parameters, enhanced safety.
Robotic Liquid Handlers Automated dispensing and mixing of reagents in multi-well plates for parallel synthesis. High (hundreds to thousands of reactions/day) Microliter to Milliliter High degree of parallelism, adaptable for various reaction types, established technology.
DESI-MS Based Synthesis Reactions occur in microdroplets generated by desorption electrospray ionization (DESI), with mass spectrometry (MS) for analysis. Ultra-High (~1 reaction/second) Picomole to Nanomole Minimal sample workup, integration of synthesis and analysis, extremely fast.

| Solid-Phase Synthesis (Automated) | Peptides or other molecules are built on a solid resin support using automated cycles of coupling and deprotection. | Moderate to High | Micromole to Millimole | Simplified purification, allows for complex multi-step syntheses like peptide generation. |

Advanced Strategies for Green Chemistry in Z-Thr-NH2 Synthesis and Purification

The principles of green chemistry are increasingly being applied to pharmaceutical and chemical manufacturing to reduce environmental impact. These strategies focus on preventing waste, maximizing atom economy, using safer solvents, improving energy efficiency, and employing catalysts.

Advanced strategies applicable to Z-Thr-NH2 synthesis and purification include:

Catalysis: Utilizing biocatalysts (enzymes) or heterogeneous catalysts can lead to reactions with higher selectivity and efficiency under milder conditions, reducing waste and energy consumption. For instance, enzymatic catalysis can be employed for the selective protection or deprotection steps in peptide synthesis, often in aqueous media.

Green Solvents: Replacing hazardous organic solvents like chlorinated hydrocarbons with greener alternatives is a key focus. Water is an ideal green solvent for certain reactions. Other alternatives include supercritical fluids (like CO2) and ionic liquids, which can simplify product separation and catalyst recycling.

Energy-Efficient Methods: Technologies like microwave-assisted synthesis and mechanochemistry (reactions induced by mechanical force) can significantly reduce reaction times and energy input compared to conventional heating. These methods often proceed under solvent-free or low-solvent conditions, further aligning with green chemistry goals.

Chromatography-Free Purification: Purification is a major source of solvent waste in chemical synthesis. Developing synthetic routes that yield high-purity Z-Thr-NH2 or its derivatives directly, or using alternative purification techniques like fluorous solid-phase extraction (F-SPE), can eliminate the need for traditional column chromatography.

Table 2: Green Chemistry Approaches for Z-Thr-NH2 Production

Green Chemistry Principle Strategy for Z-Thr-NH2 Synthesis/Purification Environmental Benefit
Waste Prevention Develop high-yield, atom-economical reactions that minimize byproduct formation. Reduces the volume and hazard of chemical waste generated.
Safer Solvents & Auxiliaries Replace traditional volatile organic solvents with water, supercritical CO2, or biodegradable solvents. Minimizes environmental pollution and health risks associated with solvent use.
Design for Energy Efficiency Employ microwave-assisted synthesis or mechanochemistry to reduce reaction times and energy consumption. Lowers the carbon footprint of the chemical process.
Use of Catalysis Utilize selective biocatalysts or recyclable heterogeneous catalysts instead of stoichiometric reagents. Increases reaction efficiency, reduces waste, and allows for catalyst reuse.

| Reduce Derivatives | Minimize the use of protecting groups through chemoselective reactions to shorten synthetic routes. | Simplifies synthesis and reduces material and solvent consumption. |

Expanding the Scope of Z-Thr-NH2 in Combinatorial Chemistry and Peptide Library Generation

Combinatorial chemistry is a powerful technique for synthesizing a large number of diverse compounds—a chemical library—in a systematic and repetitive manner. Z-Thr-NH2, as a protected amino acid, is an ideal building block for generating peptide libraries. These libraries are instrumental in drug discovery for identifying molecules ("hits") that bind to specific biological targets.

The "split-mix" synthesis method, often used in creating one-bead-one-compound (OBOC) libraries, allows for the simultaneous creation of millions of unique peptide sequences on solid-phase resin beads. Z-Thr-NH2 can be incorporated into these libraries to introduce the specific structural and functional properties of threonine, such as its hydroxyl side chain which can participate in hydrogen bonding or be a site for further modification (e.g., glycosylation or phosphorylation).

Future directions involve using Z-Thr-NH2 in more complex library designs:

Peptidomimetic Libraries: Modifying the peptide backbone or using non-proteinogenic amino acids to create libraries of molecules that mimic peptides but have improved stability and bioavailability. Z-Thr-NH2 can serve as a starting point for such modifications.

Genetically Encoded Libraries: While traditional combinatorial synthesis is chemical, biological library platforms like phage display can be engineered to incorporate nonstandard amino acids. Future techniques may allow for the ribosomal incorporation of Z-Thr-NH2 derivatives, vastly expanding library diversity.

Diversity-Oriented Synthesis: This approach aims to create libraries of structurally complex and diverse small molecules, moving beyond simple linear peptides. Z-Thr-NH2 can act as a chiral scaffold, with its functional groups serving as points for divergent chemical transformations to build molecular complexity.

Table 3: Types of Peptide Libraries Incorporating Z-Thr-NH2

Library Type Description Application in Drug Discovery
Overlapping Peptide Library Comprises a series of linear peptides that systematically span the sequence of a target protein. Epitope mapping for vaccine development and antibody characterization.
Alanine (B10760859) Scanning Library Each amino acid in a known active peptide is systematically replaced with alanine to determine its contribution to function. Identifying key residues responsible for peptide-protein interactions.
Random Peptide Library Contains a vast collection of peptides with random amino acid sequences. De novo discovery of ligands for receptors, enzymes, or other biological targets.
Positional Scanning Library A collection of peptide mixtures where one position is fixed with a specific amino acid, while all other positions are random. Determining the optimal amino acid for each position in a peptide binder.

| Cyclic Peptide Library | Peptides are cyclized (e.g., head-to-tail or via side chains) to constrain their conformation. | Discovery of highly stable and potent inhibitors of protein-protein interactions. |

Novel Applications in Materials Science and Nanotechnology Through Peptide Self-Assembly

Peptide self-assembly is a process where peptide molecules spontaneously organize into well-defined, ordered nanostructures. This "bottom-up" approach is a cornerstone of nanotechnology, enabling the fabrication of novel biomaterials. The driving forces behind this assembly include non-covalent interactions like hydrogen bonding, hydrophobic interactions, and π-π stacking.

Z-Thr-NH2 and its derivatives are promising candidates for creating such materials. The benzyloxycarbonyl ("Z") group is a bulky aromatic moiety that can promote self-assembly through π-π stacking and hydrophobic interactions. The threonine residue provides hydrogen bonding capabilities through its amide backbone and hydroxyl side chain. By designing short peptides incorporating Z-Thr, researchers can direct their assembly into various nanostructures such as nanofibers, nanotubes, and hydrogels.

Emerging applications for these Z-Thr-NH2-based nanomaterials include:

Biomaterials for Tissue Engineering: Self-assembled peptide hydrogels can form scaffolds that mimic the extracellular matrix, providing a suitable environment for cell culture and tissue regeneration.

Drug Delivery Systems: Nanostructures like micelles or nanoparticles can encapsulate therapeutic agents, offering advantages such as improved stability and targeted delivery. The properties of these carriers can be tuned by modifying the peptide sequence.

Biosensors and Nanoelectronics: The ordered arrangement of peptides in nanofibers or nanotubes can be exploited for creating conductive or functionalized surfaces for biosensing applications.

Table 4: Peptide-Based Nanostructures and Potential Applications

Nanostructure Driving Forces for Assembly Potential Applications in Materials Science & Nanotechnology
Nanofibers/Nanoribbons β-sheet formation (hydrogen bonding), hydrophobic interactions. Scaffolds for 3D cell culture, components of hydrogels, templates for biomineralization.
Nanotubes Cyclical peptide structures, π-π stacking of aromatic groups. Transmembrane channels, drug delivery vehicles, nanowires for electronics.
Hydrogels Entanglement of a nanofiber network that traps large amounts of water. Injectable drug delivery systems, scaffolds for regenerative medicine, materials for wound healing.
Nanoparticles/Vesicles Hydrophobic collapse of amphiphilic peptides in aqueous solution. Carriers for targeted drug delivery, agents for bioimaging, nanoreactors.

| Nanosheets | Layered structures promoted by π-π stacking and hydrogen bonding. | Components for catalysis, separation membranes, advanced sensors. |

Q & A

Q. What experimental protocols are recommended for synthesizing Z-Thr-NH2 with high purity?

Z-Thr-NH2 is typically synthesized via peptide coupling reactions, such as using carbodiimide-based reagents (e.g., DCC or EDC) to activate the carboxyl group of Z-protected threonine, followed by coupling with an amine group. Critical steps include:

  • Protecting group selection : The benzyloxycarbonyl (Z) group is stable under acidic conditions but removable via hydrogenolysis .
  • Purification : Column chromatography (e.g., silica gel with chloroform/methanol gradients) or recrystallization from methanol/water mixtures can achieve >95% purity. Validate purity via HPLC (C18 column, 220 nm detection) and NMR (δ 7.3 ppm for benzyl protons) .

Q. How can solubility limitations of Z-Thr-NH2 in aqueous buffers be addressed during peptide synthesis?

Z-Thr-NH2 has limited solubility in water (solubility: <1 mg/mL at 25°C) but dissolves better in DMSO or methanol. Strategies include:

  • Pre-dissolving in DMSO (≤10% v/v) before adding to aqueous reaction mixtures.
  • Adjusting pH to 8–9 with ammonia to deprotonate the amide group, enhancing solubility.
  • Using co-solvents like acetonitrile (20–30% v/v) for solid-phase synthesis .

Q. What spectroscopic techniques are essential for characterizing Z-Thr-NH2?

  • NMR : Confirm structure via ¹H/¹³C NMR (e.g., δ 1.2 ppm for threonine methyl group; δ 4.3 ppm for α-proton).
  • HPLC : Assess purity with reverse-phase methods (retention time: ~12 min under 60% acetonitrile/0.1% TFA).
  • Mass spectrometry : ESI-MS (m/z 253.1 [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. How can contradictory data on Z-Thr-NH2’s stability under basic conditions be resolved?

Conflicting reports on stability (e.g., hydrolysis at pH >10) may arise from differences in reaction matrices. To resolve contradictions:

  • Replicate conditions : Compare degradation kinetics in aqueous vs. organic-aqueous mixtures.
  • Analytical validation : Use LC-MS to detect hydrolysis products (e.g., free threonine or Z-group cleavage).
  • Control experiments : Test stability in inert atmospheres to rule out oxidation .

Q. What computational methods are suitable for modeling Z-Thr-NH2’s reactivity in peptide bond formation?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict:

  • Activation energies for carbodiimide-mediated coupling.
  • Solvent effects on reaction pathways (e.g., DMF vs. THF).
  • Steric hindrance from the Z-group during amide bond formation. Validate predictions with kinetic studies (e.g., monitoring by FTIR or ¹H NMR) .

Q. How should researchers design experiments to investigate Z-Thr-NH2’s role in enzyme-resistant peptide analogs?

  • Hypothesis : Z-Thr-NH2’s bulky Z-group may hinder protease binding.
  • Experimental design :
    • Synthesize model peptides (e.g., Z-Thr-NH2-Xaa-Yaa) and expose to trypsin/chymotrypsin.
    • Quantify degradation via HPLC or fluorescence assays.
    • Compare with unprotected analogs.
  • Controls : Include peptides with alternative protecting groups (e.g., Fmoc) to isolate steric effects .

Q. What strategies optimize Z-Thr-NH2’s yield in large-scale solid-phase synthesis?

  • Resin selection : Use low-swelling resins (e.g., polystyrene-DVB) to minimize steric hindrance.
  • Coupling cycles : Double couplings with HOBt additive improve efficiency.
  • Real-time monitoring : Use Kaiser test or FTIR to confirm reaction completion .

Data Management & Reproducibility

Q. How can researchers ensure reproducibility of Z-Thr-NH2-based experiments across labs?

  • Documentation : Provide detailed protocols for synthesis (e.g., equivalents of reagents, temperature gradients) and raw spectral data (NMR, HPLC traces) in supplementary materials .
  • FAIR principles : Share datasets in repositories (e.g., Zenodo) with CC-BY licenses and machine-readable metadata .

Q. What statistical approaches are recommended for analyzing Z-Thr-NH2’s reaction kinetics?

  • Non-linear regression : Fit time-course data to first/second-order models (e.g., using GraphPad Prism).
  • Error analysis : Report confidence intervals (95%) for rate constants.
  • Outlier detection : Use Grubbs’ test to exclude anomalous replicates .

Research Gaps & Future Directions

What unresolved questions exist about Z-Thr-NH2’s applications in glycopeptide synthesis?

  • Glycosylation efficiency : Does the Z-group interfere with enzymatic glycosylation?
  • Orthogonal protection : Can Z-Thr-NH2 be combined with other protecting groups (e.g., acetyl for sugars) without cross-reactivity?
  • In vivo stability : Limited data on metabolic degradation in biological systems. Proposed studies: Radiolabel Z-Thr-NH2 and track excretion/metabolites in murine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.